2,6-Dimethyltetradec-6-enal

Description

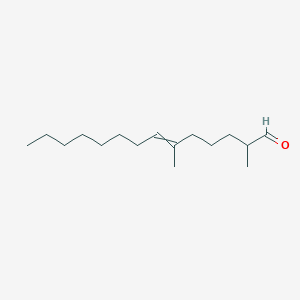

Structure

3D Structure

Properties

CAS No. |

61259-64-1 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

2,6-dimethyltetradec-6-enal |

InChI |

InChI=1S/C16H30O/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h11,14,16H,4-10,12-13H2,1-3H3 |

InChI Key |

CWPQEMJIULPCLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=C(C)CCCC(C)C=O |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 2,6 Dimethyltetradec 6 Enal

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the compound 2,6-Dimethyltetradec-6-enal, IR spectroscopy can confirm the presence of its key structural features: the aldehyde group, the carbon-carbon double bond, and the aliphatic hydrocarbon chains.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp peak typically appears in the region of 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde functional group. The presence of the aldehyde is further confirmed by two distinct, weaker C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The carbon-carbon double bond (C=C) within the tetradecenal backbone gives rise to a stretching vibration that is expected to be observed in the 1640-1680 cm⁻¹ region. The intensity of this peak can vary depending on the substitution pattern of the double bond. Additionally, the C-H bonds of the methyl and methylene (B1212753) groups in the long aliphatic chain will produce strong absorption bands in the 2850-2960 cm⁻¹ range due to C-H stretching vibrations. Bending vibrations for these aliphatic groups are also expected in the 1375-1465 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1720 - 1740 |

| Aldehyde (C-H) | Stretch | 2720 and 2820 |

| Alkene (C=C) | Stretch | 1640 - 1680 |

| Alkane (C-H) | Stretch | 2850 - 2960 |

| Alkane (CH₂) | Bend | ~1465 |

| Alkane (CH₃) | Bend | ~1375 |

Chiral Chromatography for Enantiomeric and Diastereomeric Separation and Purity Assessment

The molecule this compound possesses two chiral centers at the C2 and C6 positions. This stereochemical complexity means that the compound can exist as a mixture of up to four stereoisomers: two pairs of enantiomers which are diastereomers of each other. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the premier technique for the separation and purity assessment of these stereoisomers. nih.gov

The separation of enantiomers requires a chiral environment, which is provided by the CSP. nih.gov Diastereomers, having different physical properties, can sometimes be separated on achiral stationary phases, but co-elution is common, making chiral columns the more effective choice for resolving all four stereoisomers in a single analysis.

For a molecule like this compound, the selection of an appropriate CSP is critical. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds. nih.gov These phases can offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving the subtle structural differences between stereoisomers.

The development of a chiral separation method for this compound would involve screening various CSPs and mobile phase compositions. Normal-phase chromatography, using mobile phases such as hexane/isopropanol or hexane/ethanol, often provides excellent selectivity for non-polar to moderately polar compounds. The separation can be optimized by adjusting the ratio of the alcohol modifier, which influences the retention times and resolution of the stereoisomers.

The following table outlines a hypothetical set of starting conditions for the chiral HPLC separation of this compound stereoisomers, based on common practices in the field.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210 nm for the aldehyde) |

| Temperature | Ambient |

Successful separation would result in four distinct peaks in the chromatogram, corresponding to each of the stereoisomers. The area of each peak can then be used to determine the enantiomeric and diastereomeric purity of a given sample. This assessment is crucial in many applications where the biological activity or sensory properties of the compound are stereospecific.

Synthetic Methodologies and Stereoselective Pathways Towards 2,6 Dimethyltetradec 6 Enal

Retrosynthetic Disconnection Strategies for the 2,6-Dimethyltetradec-6-enal Scaffold

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnection points can be identified, primarily centered around the formation of the carbon-carbon bonds and the introduction of key functional groups.

A primary disconnection strategy involves breaking the C6-C7 double bond, which simplifies the molecule into two key fragments: a C6 carbonyl compound and a C8 phosphonium ylide or phosphonate carbanion. This approach directly leads to well-established olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions for the stereoselective formation of the trisubstituted alkene.

Another viable retrosynthetic approach is to disconnect one of the carbon-carbon single bonds adjacent to the stereocenters or the double bond. For instance, a disconnection at the C5-C6 bond could lead to a strategy involving the coupling of a C5 fragment with a larger C9 unit, potentially through an organometallic coupling reaction. Similarly, disconnections at other points along the carbon chain can be envisaged, leading to various convergent or linear synthetic sequences.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Point | Resulting Fragments (Synthons) | Corresponding Synthetic Reaction |

| C6=C7 Double Bond | A C6 aldehyde/ketone and a C8 phosphorus-stabilized carbanion | Wittig Reaction, Horner-Wadsworth-Emmons Reaction |

| C5-C6 Single Bond | A C5 electrophile and a C9 nucleophile (or vice versa) | Grignard Reaction, Organocuprate Addition |

| C7-C8 Single Bond | A C7 electrophile and a C7 nucleophile (or vice versa) | Cross-Coupling Reactions (e.g., Suzuki, Negishi) |

Total Synthesis Approaches for this compound

Development of Convergent and Linear Synthetic Routes

In contrast, a convergent synthesis involves the independent synthesis of two or more complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach is generally more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule, and any low-yielding steps occur early in the synthesis of the individual fragments. For this compound, a convergent approach based on the C6=C7 disconnection is particularly attractive, allowing for the separate preparation of the C1-C6 and C7-C14 fragments before their final coupling.

Stereocontrolled Formation of the Olefinic Moiety

The trisubstituted C6=C7 double bond is a key structural feature of this compound, and its stereoselective formation is a critical aspect of any total synthesis. Several powerful methods are available for the construction of stereodefined trisubstituted alkenes.

Olefin Metathesis Reactions for Carbon-Carbon Double Bond Formation

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. In the context of this compound, a cross-metathesis reaction between two simpler alkenes could potentially be employed to construct the C6=C7 double bond. This would involve the reaction of a terminal alkene with a disubstituted alkene in the presence of a suitable ruthenium or molybdenum catalyst. The stereochemical outcome of the metathesis reaction can often be controlled by the choice of catalyst and reaction conditions.

Stereoselective Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are the most widely used methods for the synthesis of alkenes from carbonyl compounds and are highly applicable to the synthesis of this compound.

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically favor the formation of the (Z)-alkene, while stabilized ylides generally lead to the (E)-alkene.

The Horner-Wadsworth-Emmons (HWE) reaction , which utilizes a phosphonate carbanion, offers several advantages over the classical Wittig reaction, including generally higher (E)-selectivity and the formation of a water-soluble phosphate byproduct that is easily removed. The stereochemical outcome of the HWE reaction can be influenced by the structure of the phosphonate reagent and the reaction conditions. For the synthesis of the likely (E)-isomer of this compound, the HWE reaction would be a highly effective strategy.

Table 2: Comparison of Olefination Reactions for the Synthesis of the C6=C7 Double Bond

| Reaction | Reagents | Typical Stereoselectivity | Advantages | Disadvantages |

| Wittig Reaction (unstabilized ylide) | Phosphonium ylide + Aldehyde/Ketone | (Z)-selective | Broad substrate scope | Stoichiometric phosphine oxide byproduct |

| Wittig Reaction (stabilized ylide) | Phosphonium ylide + Aldehyde/Ketone | (E)-selective | Milder reaction conditions | Lower reactivity with hindered ketones |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion + Aldehyde/Ketone | Highly (E)-selective | Water-soluble byproduct, higher (E)-selectivity | Requires synthesis of phosphonate reagent |

| Olefin Metathesis | Two alkenes + Metal catalyst | Catalyst and substrate dependent | High functional group tolerance, catalytic | Can be sensitive to impurities, catalyst cost |

Asymmetric Construction of Chiral Centers at C-2 and C-6

The controlled installation of the two stereocenters at positions C-2 and C-6 is critical for the synthesis of a single stereoisomer of this compound. Various powerful strategies in asymmetric synthesis can be adapted for this purpose, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis offers a more atom-economical approach to creating chiral centers, as only a substoichiometric amount of a chiral catalyst is required. nih.govacs.org For the synthesis of this compound, asymmetric catalysis could be employed to establish the C-2 stereocenter through the direct enantioselective α-alkylation of an aldehyde. princeton.eduprinceton.edu

This can be achieved through the synergistic merger of multiple catalytic cycles, such as organocatalysis, photoredox catalysis, and hydrogen-atom transfer (HAT) catalysis. princeton.edu In this scenario, a chiral secondary amine catalyst, such as an imidazolidinone, would react with an appropriate achiral aldehyde to form a chiral enamine. princeton.eduprinceton.edu This enamine can then undergo a stereoselective alkylation.

Another approach involves the use of chiral metal complexes to catalyze the asymmetric alkylation of aldehyde-derived enolates. For instance, a chiral chromium-salen complex has been used to promote the enantioselective alkylation of tributyltin enolates. nih.gov

Table 2: Asymmetric Catalytic Methods for α-Alkylation of Aldehydes

| Catalytic System | Substrate | Alkylating Agent | Enantiomeric Excess (e.e.) |

| Organocatalysis (e.g., chiral amine) | Aldehyde | Simple Olefin | Up to 95% princeton.eduprinceton.edu |

| Chiral Cr-salen Complex | Tributyltin enolate | Alkyl Halide | High |

| Chiral Copper-NHC Catalyst | Aromatic Aldehyde | Aryl/Allyl Electrophile | High nih.gov |

Diastereoselective Alkylation and Aldol Reactions

Once one chiral center is established, it can be used to direct the stereochemistry of the second chiral center through diastereoselective reactions. For the synthesis of this compound, if the C-2 stereocenter is set first, a diastereoselective reaction can be used to introduce the stereocenter at C-6.

A powerful strategy would be a diastereoselective aldol reaction. nih.govresearchgate.netnih.gov For example, a chiral α-methyl aldehyde (containing the C-2 stereocenter) could be reacted with a ketone enolate corresponding to the remainder of the carbon chain. The stereochemical outcome of the aldol reaction can be controlled by the geometry of the enolate (Z or E) and the choice of metal counterion, often rationalized by the Zimmerman-Traxler model.

Alternatively, a diastereoselective alkylation could be employed. nih.govresearchgate.net A chiral aldehyde containing the C-2 stereocenter could be converted into a chiral imine, which is then alkylated with an appropriate electrophile to build the rest of the carbon skeleton and establish the C-6 stereocenter. The existing stereocenter at C-2 would influence the facial selectivity of the alkylation. nih.gov

Chemoenzymatic Synthesis of this compound Precursors

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. mdpi.com Enzymes can be used to generate key chiral building blocks with high enantiomeric purity, which can then be elaborated into the final target molecule through chemical transformations.

For the synthesis of this compound, lipases are particularly useful enzymes for the kinetic resolution of racemic alcohols. nih.govcore.ac.ukjocpr.comorganic-chemistry.org A racemic alcohol precursor containing the desired stereocenter (either at C-2 or C-6) could be subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess. nih.govjocpr.comorganic-chemistry.org

Enoate reductases (EREDs) are another class of enzymes that can be employed for the asymmetric synthesis of chiral aldehydes. acs.orgnih.govnih.govchemrxiv.org These enzymes catalyze the stereoselective reduction of carbon-carbon double bonds in α,β-unsaturated carbonyl compounds. nih.govnih.gov A suitably substituted α,β-unsaturated aldehyde precursor could be reduced by an ene-reductase to generate the chiral center at C-2 with high enantioselectivity. nih.gov

Table 3: Enzymatic Methods for the Synthesis of Chiral Precursors

| Enzyme Class | Reaction Type | Substrate | Product | Enantiomeric Excess (e.e.) |

| Lipase | Kinetic Resolution | Racemic Alcohol | Chiral Alcohol & Chiral Acetate | >99% nih.govcore.ac.uk |

| Enoate Reductase | Asymmetric Reduction | α,β-Unsaturated Aldehyde | Chiral Aldehyde | Up to >99% acs.orgnih.gov |

| Ketoreductase | Asymmetric Reduction | Ketone | Chiral Alcohol | >99% researchgate.net |

These enzymatically produced chiral precursors can then be utilized in subsequent chemical steps to complete the synthesis of this compound.

Biosynthesis and Natural Occurrence of 2,6 Dimethyltetradec 6 Enal

Isolation and Identification from Biological Sources (e.g., Plants, Insects)

Currently, there is a lack of specific documented evidence identifying 2,6-Dimethyltetradec-6-enal from distinct biological sources such as plants or insects in prominent research. However, its molecular structure is characteristic of certain insect pheromones or defense compounds. Branched-chain aldehydes and alkenals are commonly found in the chemical communication systems of various insect orders, including Lepidoptera (moths and butterflies) and Coleoptera (beetles). It is plausible that this compound could be a minor or yet-to-be-identified component of the pheromone blend of an insect species.

Proposed Biogenetic Pathways for Branched Unsaturated Aldehydes

The biosynthesis of a molecule like this compound is likely to originate from fatty acid metabolism, with modifications to introduce methyl branches and a double bond. The general pathway for the de novo biosynthesis of fatty acid-derived insect pheromones typically begins with acetyl-CoA. frontiersin.org

The C14 backbone of this compound is proposed to be constructed through the fatty acid synthase (FAS) complex, followed by chain elongation. The process starts with a primer molecule and sequentially adds two-carbon units from malonyl-CoA. In this case, the presence of methyl branches suggests the use of alternative precursors.

Following the assembly of the carbon chain, a desaturase enzyme would introduce the double bond at the C6 position. Fatty acid desaturases are responsible for creating double bonds at specific locations in the acyl chain. frontiersin.org

While the isoprenoid pathway is a major source of branched structures in many natural products, the methyl branching pattern in this compound is more consistent with a modified fatty acid biosynthesis pathway. The methyl groups at positions 2 and 6 likely arise from the incorporation of propionate units, in the form of methylmalonyl-CoA, instead of the usual acetate units (from malonyl-CoA) during the chain elongation process. nih.gov The catabolism of amino acids such as valine and isoleucine can serve as a source of propionate. nih.gov

For instance, the biosynthesis could be initiated with a propionyl-CoA primer to form the methyl branch at the terminus of the growing chain. Subsequent elongation steps would involve both malonyl-CoA and methylmalonyl-CoA to place the second methyl group at the appropriate position.

Enzymatic Systems Involved in the Stereospecific Production of this compound

The stereospecific production of this compound would necessitate a coordinated effort of several enzymatic systems.

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Fatty Acid Synthase (FAS) | Catalyzes the initial steps of chain assembly. |

| Acyl-CoA Elongases | Extend the fatty acyl chain to the required length. |

| Acyl-CoA Desaturases | Introduce the double bond at the C6 position of the fatty acyl precursor. |

| Fatty Acyl-CoA Reductases (FARs) | Reduce the final fatty acyl-CoA to the corresponding aldehyde. |

| Branched-chain alpha-keto acid dehydrogenase complex | May be involved in generating the propionyl-CoA primers from amino acids. frontiersin.orgnih.gov |

The final step in the biosynthesis would be the reduction of the corresponding fatty acyl-CoA (2,6-dimethyltetradec-6-enoyl-CoA) to the aldehyde, this compound. This conversion is typically catalyzed by a fatty acyl-CoA reductase (FAR). frontiersin.org

Genetic Basis of Biosynthetic Enzyme Expression in Producing Organisms

The genetic basis for the biosynthesis of this compound has not been specifically studied. However, based on research into insect pheromone biosynthesis, it is probable that the genes encoding the necessary enzymes, such as desaturases and fatty acid reductases, are located within the genome of the producing organism. nih.gov The expression of these genes is often tissue-specific, for example, in the pheromone glands of female moths, and is tightly regulated by hormones. nih.gov

In many insects, the production of pheromones is controlled by neuropeptides like Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov It is conceivable that if this compound functions as a pheromone, its production would be under similar hormonal control, ensuring its release at the appropriate time for reproductive activities.

Chemical Ecology and Biological Functions of 2,6 Dimethyltetradec 6 Enal

Investigation of 2,6-Dimethyltetradec-6-enal as a Pheromonal Component

Pheromones are chemical substances released by an organism that elicit a specific reaction in a receiving organism of the same species. Research into whether this compound functions as a pheromone would typically involve the following areas of investigation.

Intra-specific Communication Roles (e.g., Sex Pheromone, Aggregation Pheromone)

A primary focus of such research would be to determine if this compound mediates interactions between individuals of the same species. This could involve identifying the compound in the volatile emissions of a particular insect species and correlating its presence with specific behaviors. For instance, if the compound is released exclusively by one sex to attract the other, it would be classified as a sex pheromone. Alternatively, if it attracts both sexes, it might function as an aggregation pheromone, signaling a food source or a suitable mating site. Currently, there is no published research identifying this compound as a sex or aggregation pheromone for any insect species.

Interspecific Chemical Signaling (e.g., Kairomone, Allomone)

Chemical signals can also mediate interactions between different species. If this compound were found to be utilized by a predator or parasitoid to locate its prey or host, it would be classified as a kairomone. Conversely, if it were used by a species to deter a predator or competitor, it would be considered an allomone. The investigation into these potential roles is a vital aspect of understanding the compound's broader ecological function, though no such interspecific signaling roles have yet been attributed to this compound in the scientific literature.

Electrophysiological Responses to this compound

To perceive chemical cues from their environment, insects possess highly sensitive olfactory systems. Electrophysiological techniques are instrumental in determining whether an insect's antennae can detect a specific compound.

Electroantennography (EAG) Studies on Insect Olfactory Systems

Electroantennography (EAG) is a technique used to measure the average electrical response of an entire insect antenna to a volatile stimulus. In the context of this compound, EAG studies would involve puffing the compound over a dissected insect antenna and recording the resulting depolarization. A significant EAG response would indicate that the antenna possesses olfactory receptor neurons (ORNs) capable of detecting the molecule. Without experimental data, it is unknown which, if any, insect species would exhibit an EAG response to this compound.

Single Sensillum Recording (SSR) for Receptor Neuron Specificity

Following a positive EAG response, single sensillum recording (SSR) can be employed to pinpoint the specific olfactory sensilla and ORNs that respond to the compound. This technique provides a much higher resolution of the olfactory response, allowing researchers to characterize the specificity and sensitivity of individual neurons. Such studies would be crucial in understanding how this compound is processed at the peripheral level of the insect olfactory system. As of now, no SSR data for this compound has been published.

Behavioral Bioassays in Ecological Contexts

The ultimate confirmation of a semiochemical's function comes from behavioral bioassays. These experiments are designed to observe the behavioral response of an organism to a chemical stimulus in a controlled setting that mimics a natural context. For this compound, this could involve wind tunnel experiments to test for upwind flight attraction, field trapping studies to assess its ability to lure insects, or choice assays to determine preference or avoidance. The absence of prior research in this area means that the behavioral effects of this compound on any insect species are currently unknown.

Field Trapping Experiments with Synthetic this compound

A review of existing literature reveals no specific field trapping experiments that have utilized synthetic this compound as a lure. While research on insect pheromones frequently employs long-chain aldehydes in trapping studies, no documented experiments have specifically tested the efficacy of this particular compound in attracting or repelling any target species in a field setting.

Table 1: Summary of Field Trapping Experiment Data

| Target Species | Lure Composition | Trap Captures (Lure) | Trap Captures (Control) | Location | Study Reference |

|---|

Laboratory Assays for Behavioral Responses (e.g., Attraction, Repulsion)

Similarly, there is no specific information available from laboratory-based behavioral assays on the responses of any organism to this compound. Bioassays such as electroantennography (EAG), gas chromatography-electroantennographic detection (GC-EAD), or olfactometer studies that would determine attraction or repulsion are not found in the surveyed scientific literature for this compound.

Table 2: Behavioral Response Laboratory Assay Data

| Test Organism | Assay Type | Behavioral Response | Key Findings | Study Reference |

|---|

Structure Activity Relationship Sar Studies of 2,6 Dimethyltetradec 6 Enal Analogues

Rational Design and Synthesis of Stereoisomers and Structural Analogues

The rational design of analogues of 2,6-Dimethyltetradec-6-enal is a strategic approach to probe the specific molecular features responsible for its bioactivity. This process involves the systematic modification of the parent structure to investigate the contributions of the aldehyde group, the carbon chain length, the position and stereochemistry of the methyl groups, and the geometry of the double bond. The synthesis of these analogues often requires stereoselective methods to produce specific isomers, allowing for a detailed analysis of their biological effects.

The synthesis of various aldehyde pheromones has been achieved through methods that allow for precise control over the geometry of the double bonds and the stereochemistry of chiral centers. For long-chain unsaturated aldehydes, synthetic strategies often involve the use of key intermediates like bromoaldehydes, which can be coupled with alkynes to extend the carbon chain. Subsequent stereoselective reduction of the alkyne to a cis or trans alkene is a critical step in achieving the desired olefin geometry. The aldehyde functionality is often protected as an acetal (B89532) during these coupling and reduction steps to prevent unwanted side reactions and is deprotected in the final step.

For a molecule with two chiral centers, such as at the 2- and 6-positions of this compound, four possible stereoisomers exist: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The synthesis of each of these stereoisomers is essential for a thorough SAR study, as insect olfactory receptors are often highly selective for a single enantiomer or a specific diastereomer.

Impact of Olefin Geometry (E/Z Isomerism) on Biological Activity

The geometry of the double bond in unsaturated pheromones is a critical determinant of their biological activity. The E (trans) and Z (cis) isomers of a compound can elicit vastly different responses from insect receptors, ranging from strong attraction to inhibition or complete inactivity. This specificity arises from the precise fit required for the pheromone to bind to its receptor protein.

In many lepidopteran species, the sex pheromones are straight-chain hydrocarbons with one or more double bonds, and the geometric configuration of these bonds is paramount for species-specific communication. For instance, a change from a Z to an E configuration can render a pheromone inactive or even inhibitory to the same species. This principle is directly applicable to analogues of this compound.

To illustrate the impact of olefin geometry, a hypothetical data set for analogues of this compound is presented below, based on typical findings in pheromone research.

Table 1: Hypothetical Biological Activity of E/Z Isomers of this compound Analogues

| Compound | Olefin Geometry at C6-C7 | Relative Biological Activity (%) |

|---|---|---|

| (2R,6R)-2,6-Dimethyltetradec-6-enal | Z (cis) | 100 |

| (2R,6R)-2,6-Dimethyltetradec-6-enal | E (trans) | 5 |

This table demonstrates that a subtle change in the spatial arrangement of the atoms around the C6-C7 double bond can lead to a dramatic loss of biological activity, highlighting the high degree of selectivity of the corresponding receptor.

Influence of Methyl Branching Position and Stereochemistry on Receptor Binding

Methyl branches on the carbon backbone of a pheromone molecule add another layer of structural complexity and specificity. The position and stereochemistry of these methyl groups are often crucial for proper binding to the olfactory receptor. The presence, absence, or relocation of a methyl group can significantly alter the shape of the molecule, thereby affecting its fit within the receptor's binding pocket.

For this compound, the methyl groups at the C2 and C6 positions are key features. An SAR study would involve synthesizing analogues where these methyl groups are moved to other positions or removed entirely. Furthermore, as the C2 and C6 carbons are chiral centers, the stereochemistry of these methyl groups is of paramount importance. Insect olfactory receptors are often chiral and will interact differently with different enantiomers of a pheromone. It is common for only one enantiomer to be biologically active, while the other is inactive or even inhibitory.

The following interactive data table illustrates the hypothetical effect of methyl branching and stereochemistry on the biological activity of this compound analogues.

Table 2: Hypothetical Biological Activity Based on Methyl Branching and Stereochemistry

| Compound Analogue | Stereochemistry | Relative Biological Activity (%) |

|---|---|---|

| (Z)-2,6-Dimethyltetradec-6-enal | (2R, 6R) | 100 |

| (Z)-2,6-Dimethyltetradec-6-enal | (2S, 6S) | 10 |

| (Z)-2,6-Dimethyltetradec-6-enal | (2R, 6S) | 1 |

| (Z)-2,6-Dimethyltetradec-6-enal | (2S, 6R) | 1 |

| (Z)-6-Methyltetradec-6-enal | (6R) | 40 |

| (Z)-2-Methyltetradec-6-enal | (2R) | 35 |

| (Z)-Tetradec-6-enal | - | 5 |

This table illustrates that the presence and specific stereoconfiguration of both methyl groups are likely essential for maximal biological activity.

Computational Modeling for Predicting Bioactivity and Receptor Interactions

Computational modeling has become an invaluable tool in SAR studies of pheromones. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis can provide insights into how pheromone analogues interact with their receptors at a molecular level. These methods can help predict the biological activity of novel analogues before they are synthesized, thus streamlining the drug discovery and design process.

Molecular docking simulations can be used to model the binding of different stereoisomers and structural analogues of this compound to a homology-modeled structure of a relevant olfactory receptor. These simulations can reveal key interactions, such as hydrogen bonds with the aldehyde group and hydrophobic interactions with the alkyl chain and methyl groups, that are critical for binding affinity and receptor activation. The binding energy scores from these simulations can be correlated with experimentally determined biological activities.

QSAR models can be developed to establish a mathematical relationship between the structural properties of a series of analogues and their biological activities. Descriptors such as molecular shape, lipophilicity, and electronic properties can be used to build a predictive model.

The following table provides a hypothetical example of how computational docking scores might correlate with the biological activity of this compound analogues.

Table 3: Hypothetical Computational Docking Scores and Biological Activity

| Compound Analogue | Stereochemistry | Predicted Binding Energy (kcal/mol) | Observed Relative Biological Activity (%) |

|---|---|---|---|

| (Z)-2,6-Dimethyltetradec-6-enal | (2R, 6R) | -9.5 | 100 |

| (Z)-2,6-Dimethyltetradec-6-enal | (2S, 6S) | -7.2 | 10 |

| (E)-2,6-Dimethyltetradec-6-enal | (2R, 6R) | -6.8 | 5 |

| (Z)-Tetradec-6-enal | - | -6.5 | 5 |

This data suggests a strong correlation between the predicted binding affinity and the observed biological response, underscoring the utility of computational approaches in understanding and predicting the SAR of pheromone analogues.

Analytical Method Development for Trace Detection and Isomer Quantification

Optimization of Sample Preparation Techniques for Biological Matrices

The initial and often most critical step in the analysis of 2,6-Dimethyltetradec-6-enal from biological matrices (e.g., insect glands, hemolymph, or environmental samples) is the efficient extraction and concentration of the analyte while minimizing matrix interference. nih.govbiotage.com Given the volatile to semi-volatile nature of this aldehyde, techniques must be chosen to prevent analyte loss. semanticscholar.org

Commonly employed sample preparation techniques for volatile aldehydes include:

Headspace Solid-Phase Microextraction (HS-SPME): This technique is highly effective for extracting volatile and semi-volatile compounds from liquid or solid samples without the use of solvents. nih.gov A fiber coated with a specific stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly inserted into the gas chromatograph's injector for thermal desorption and analysis. nih.gov Optimization involves selecting the appropriate fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene), extraction time, and temperature to maximize the adsorption of this compound.

Liquid-Liquid Extraction (LLE): A traditional method where the biological sample is partitioned against an immiscible organic solvent. The choice of solvent (e.g., hexane, dichloromethane) is crucial for selectively extracting the nonpolar aldehyde from the aqueous biological matrix.

Derivatization: To improve chromatographic properties and detection sensitivity, aldehydes can be derivatized. A common agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative. nih.gov This derivative is more volatile and highly sensitive to electron capture detection (ECD) or mass spectrometry (MS).

Research findings indicate that for volatile aldehydes in biological fluids, HS-SPME with on-fiber derivatization can achieve very low limits of detection, often in the nanomolar range. nih.gov

Table 1: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Challenges for Optimization |

|---|---|---|---|

| Headspace Solid-Phase Microextraction (HS-SPME) | Equilibrium partitioning of volatile analytes between sample headspace and a coated fiber. | Solvent-free, simple, sensitive, easily automated. | Fiber coating selection, extraction time/temperature, matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | High recovery for large sample volumes, well-established. | Emulsion formation, large solvent volumes, potential for analyte loss during concentration. |

| Derivatization (e.g., with PFBHA) | Chemical modification of the aldehyde to a more stable, volatile, and detectable compound. | Increased sensitivity and specificity, improved peak shape. | Reaction efficiency, potential for side-reactions, removal of excess reagent. |

Advanced Gas Chromatography (GC) Separations of this compound and its Isomers

Due to the presence of two chiral centers (at C2 and C6) and a double bond (at C6), this compound can exist as multiple stereoisomers (enantiomers and diastereomers) and geometric isomers (E/Z). Distinguishing these isomers is paramount, as different isomers can elicit varied biological responses. gcms.cz

Advanced Gas Chromatography (GC) is the method of choice for this purpose. rothamsted.ac.uk

Chiral Capillary Columns: To separate the enantiomers, GC columns with a chiral stationary phase (CSP) are required. nih.gov Cyclodextrin-based stationary phases, such as those containing derivatized beta-cyclodextrins, are commonly used to resolve chiral molecules. gcms.cz The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

High-Resolution Capillary Columns: For separating the geometric (E/Z) isomers and diastereomers, high-resolution, non-polar or medium-polarity capillary columns (e.g., those with 5% phenyl polysiloxane or polyethylene (B3416737) glycol stationary phases) are effective. nih.gov The separation is based on differences in boiling points and interactions with the stationary phase.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex matrices, GCxGC offers significantly enhanced peak capacity and resolution. researchgate.net This technique couples two different columns (e.g., a non-polar column followed by a polar column) via a modulator. This allows for the separation of co-eluting compounds in the first dimension by a different mechanism in the second dimension, providing a highly detailed chromatogram. gcimage.com

Table 2: Hypothetical GC Parameters for Isomer Separation

| Parameter | Chiral Separation (Enantiomers) | Geometric/Diastereomer Separation |

|---|---|---|

| Column Type | Chiral Capillary (e.g., Rt-bDEXse) | High-Resolution Capillary (e.g., SH-I-5Sil MS) |

| Stationary Phase | Derivatized β-cyclodextrin | 5% Phenyl - 95% Dimethylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 60 m x 0.25 mm ID, 0.25 µm film |

| Oven Program | 70°C (1 min), ramp 2°C/min to 180°C | 60°C (2 min), ramp 5°C/min to 240°C |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Coupling GC with Olfactometry (GC-O) for Biologically Active Trace Components

While GC-MS can identify the chemical structure of compounds present in a sample, it cannot determine which of these compounds are biologically active (i.e., which ones an organism can smell and react to). wiley.com Gas Chromatography-Olfactometry (GC-O) is a powerful technique that bridges this gap.

In a GC-O system, the effluent from the GC column is split. One portion goes to a conventional detector (like FID or MS), while the other is directed to a sniffing port where a human assessor or an electroantennographic detector (EAD) can evaluate the odor. researchgate.net

GC-EAD (Electroantennographic Detection): This is particularly relevant for insect semiochemicals. The GC effluent is passed over an insect's antenna, and the electrical response (depolarization) of the antennal neurons is recorded. nih.gov A peak in the EAD chromatogram indicates that a compound eluting from the GC at that specific time is stimulating the insect's olfactory receptors.

Human Olfactometry: A trained panelist sniffs the effluent and records the time, intensity, and description of any perceived odors.

By aligning the chromatograms from the MS (identifying the compound) and the GC-O/EAD (confirming biological activity), researchers can pinpoint the exact isomer of this compound that is behaviorally relevant, even if it is present at a concentration too low to be a major peak in the MS chromatogram. researchgate.netwiley.com

Table 3: Illustrative GC-EAD Analysis of an Insect Gland Extract

| Retention Time (min) | MS Identification | FID Response | EAD Response (Antennal Signal) | Conclusion |

|---|---|---|---|---|

| 18.54 | Hexadecanal | High | None | Biologically inactive component |

| 21.22 | (2R,6E)-2,6-Dimethyltetradec-6-enal | Trace | Strong | Biologically active trace component |

| 21.35 | (2S,6E)-2,6-Dimethyltetradec-6-enal | Trace | Weak | Less active isomer |

| 23.81 | Octadecanal | Medium | None | Biologically inactive component |

Development of Robust Internal Standards for Quantitative Analysis

For accurate quantification, an internal standard (IS) is essential to correct for variations in sample preparation and instrument response. nih.gov An ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the detector. epa.gov

For the quantitative analysis of this compound, the most robust internal standards are stable isotope-labeled (isotopologue) versions of the analyte itself. acs.org

Deuterated Standards: Synthesizing this compound with deuterium (B1214612) (²H) atoms replacing one or more hydrogen atoms is a common strategy. nih.govresearchgate.net For example, [²H₃]-2,6-Dimethyltetradec-6-enal could be synthesized. This deuterated standard will co-elute with the native compound during GC separation but will be easily distinguished by a mass spectrometer due to its higher mass-to-charge ratio (m/z). mdpi.comnih.gov

¹³C-labeled Standards: Alternatively, standards labeled with Carbon-13 (¹³C) can be used. These are often more expensive to synthesize but can offer advantages in certain MS fragmentation studies.

Using a stable isotope-labeled internal standard allows for quantification via an isotope dilution assay, which is considered a gold-standard quantitative method in mass spectrometry. nih.gov A known amount of the labeled standard is added to the sample at the very beginning of the workflow. The ratio of the native analyte to the labeled standard is measured by GC-MS. Because both compounds experience the same extraction inefficiencies and ionization suppression/enhancement, the ratio remains constant, leading to highly accurate and precise quantification. nih.govacs.org

Table 4: Potential Internal Standards for this compound Quantification

| Internal Standard Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Homologue | 2,6-Dimethyldodec-6-enal | Commercially available, similar chemical class. | Different retention time and extraction recovery, can lead to bias. nih.gov |

| Structural Analogue | Heptadecanal | Simple structure, low cost. | Significant differences in volatility and chromatographic behavior. epa.gov |

| Stable Isotope Labeled | [²H₃]-2,6-Dimethyltetradec-6-enal | Nearly identical chemical and physical properties, co-elutes, corrects for matrix effects and analyte loss. acs.org | Requires custom synthesis, higher cost. nih.gov |

Future Research Directions and Potential Academic Applications

Exploration of Novel Biological Receptors for 2,6-Dimethyltetradec-6-enal

The interaction of volatile organic compounds with biological receptors is a cornerstone of chemical sensing in organisms. For a molecule like this compound, with its specific chain length, methylation pattern, and aldehyde functional group, the exploration of its corresponding biological receptors is a critical area of future research.

Long-chain aldehydes are known to be potent ligands for olfactory receptors (ORs) in a variety of species, from insects to mammals. nih.govnih.govresearchgate.net The specificity of these receptors is often tuned to the carbon chain length and the presence and position of double bonds and alkyl branches. nih.gov Future research should, therefore, focus on identifying and characterizing the specific ORs that bind to this compound. This can be achieved through a combination of in-silico modeling, calcium imaging in heterologous expression systems, and single-cell RT-PCR to identify the responsive receptors. acs.org

Furthermore, the investigation should not be limited to olfactory receptors. Long-chain aliphatic aldehydes have been implicated as components of animal body odor and may play a role in conspecific recognition. researchgate.net Research into potential gustatory receptors or other chemosensory proteins that may interact with this compound could reveal novel signaling pathways. The potential for this compound to act as a semiochemical, a chemical used in communication, is high, given that many insect pheromones are long-chain unsaturated aldehydes. alfa-chemistry.comwikipedia.org

Table 1: Potential Research Approaches for Receptor Identification

| Research Approach | Description | Potential Outcome |

| Homology Modeling and Docking Studies | Computational modeling of potential olfactory receptors based on known structures, followed by in-silico docking of this compound. | Prediction of binding affinities and identification of key amino acid residues involved in ligand recognition. |

| Calcium Imaging Assays | Expressing a library of olfactory receptors in heterologous cells (e.g., HEK293 cells) and monitoring intracellular calcium changes upon exposure to this compound. | Identification of specific olfactory receptors that are activated by the compound. |

| Electrophysiological Recordings | Techniques such as electroantennography (EAG) and single-sensillum recording (SSR) in insects to measure the response of olfactory sensory neurons to this compound. | Characterization of the sensitivity and specificity of insect olfactory systems to the compound. |

| Affinity Chromatography | Using this compound as a ligand to isolate and identify binding proteins from tissue extracts (e.g., insect antennae, mammalian olfactory epithelium). | Discovery of novel receptor proteins that may not be part of the canonical olfactory receptor families. |

Investigation into Degradation Pathways and Metabolites of this compound in Biological Systems

Understanding the metabolic fate of this compound in biological systems is crucial for a complete picture of its physiological role and potential environmental impact. Aldehydes are generally reactive compounds and are subject to enzymatic transformation. creative-proteomics.comtandfonline.com

In insects, odorant-degrading enzymes (ODEs) play a critical role in clearing semiochemicals from the vicinity of receptors, allowing for the perception of subsequent signals. frontiersin.org Key enzyme families involved in this process include aldehyde oxidases (AOXs) and aldehyde dehydrogenases (ALDHs), which typically oxidize aldehydes to their corresponding carboxylic acids. creative-proteomics.comfrontiersin.org Future research should aim to identify the specific enzymes responsible for the degradation of this compound in relevant insect species. This can involve transcriptomic analysis of olfactory tissues to identify candidate ODEs, followed by heterologous expression and in-vitro enzyme assays. mdpi.com

The degradation of long-chain aldehydes is not limited to insects. In mammals and other organisms, aldehydes are metabolized through various pathways, often as part of fatty acid metabolism or detoxification processes. tandfonline.comnih.gov Investigating the metabolites of this compound in different biological systems could reveal novel metabolic pathways and bioactive molecules. For instance, the resulting carboxylic acid could have its own biological activity.

Table 2: Potential Metabolic Fates of this compound

| Metabolic Process | Potential Enzyme(s) | Potential Metabolite(s) | Biological Significance |

| Oxidation | Aldehyde Dehydrogenase (ALDH), Aldehyde Oxidase (AOX) | 2,6-Dimethyltetradec-6-enoic acid | Detoxification, signal termination, potential for further metabolism or biological activity of the acid. |

| Reduction | Alcohol Dehydrogenase (ADH) | 2,6-Dimethyltetradec-6-en-1-ol | Formation of a corresponding alcohol, which could also act as a semiochemical. |

| Conjugation | Glutathione S-transferase (GST) | Glutathione conjugate | Detoxification and increased water solubility for excretion. |

| Beta-oxidation | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, etc. | Chain-shortened aldehydes and carboxylic acids | Energy production, biosynthesis of other compounds. |

Development of Environmentally Conscious Methodologies for Pest Management Based on Pheromonal Activity (if applicable)

The structural similarity of this compound to known insect pheromones suggests a strong potential for its application in pest management. alfa-chemistry.comwikipedia.orgnih.gov Many lepidopteran sex pheromones are long-chain aldehydes. wikipedia.orgnih.gov If this compound is identified as a pheromone or a component of a pheromone blend for an agricultural or forest pest, it could be used in several environmentally friendly pest control strategies. labinsights.nlasianpubs.orgplantprotection.pl

Future research should focus on screening this compound for pheromonal activity in a range of pest insect species. This would involve behavioral assays, such as wind tunnel experiments and field trapping studies, to determine if the compound elicits attraction, repulsion, or other behavioral responses. usda.gov

Should pheromonal activity be confirmed, several applications could be developed:

Monitoring: Baited traps could be used to monitor pest populations, allowing for more targeted and timely application of control measures. plantprotection.pl

Mass Trapping: Deploying a large number of traps to capture a significant portion of the male population, thereby reducing mating success. plantprotection.pl

Mating Disruption: Permeating an area with the synthetic pheromone to confuse males and prevent them from locating females. cornell.edu

The development of such strategies would offer a more sustainable alternative to broad-spectrum insecticides, reducing the impact on non-target organisms and the environment.

Interdisciplinary Studies Integrating Chemistry, Biology, and Ecology of this compound

A comprehensive understanding of this compound and its role in the natural world can only be achieved through an interdisciplinary approach that integrates chemistry, biology, and ecology. nih.govtaylorfrancis.commdpi.com

Chemical Synthesis and Analysis: Developing efficient and stereoselective synthetic routes to this compound is fundamental for all biological studies. Furthermore, advanced analytical techniques will be necessary to detect and quantify this compound in complex biological and environmental samples.

Molecular and Cellular Biology: Investigating the molecular interactions between this compound and its receptors, as well as the downstream signaling cascades, will provide a mechanistic understanding of its biological effects.

Neuroethology and Behavioral Ecology: Studying how an organism's nervous system processes the signal from this compound to generate a behavioral response is crucial for understanding its ecological relevance. cornell.edu

Ecosystem and Evolutionary Ecology: Examining the role of this compound in mediating interactions between species and its influence on community structure and ecosystem function will provide a broader ecological context. cornell.edu

Collaborative research across these disciplines will be essential to unravel the full story of this intriguing molecule, from its atomic structure to its impact on ecosystems. Such studies could reveal, for example, how environmental factors influence the production and degradation of this compound and how its signaling function has evolved. biorxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.